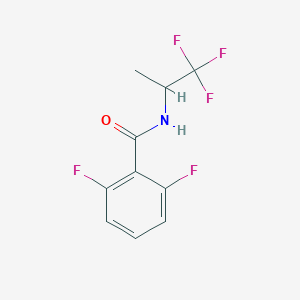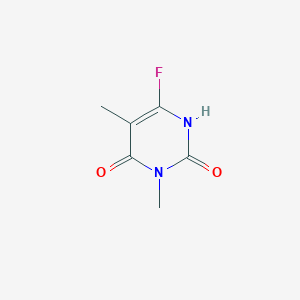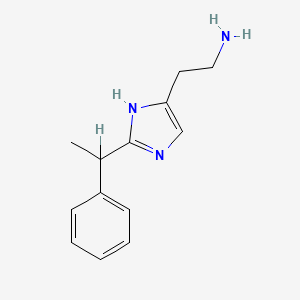
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine is an organic compound that belongs to the class of imidazole derivatives This compound features an imidazole ring substituted with a phenylethyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine typically involves the reaction of 1-phenylethylamine with imidazole derivatives under specific conditions. One common method includes the use of lithium aluminium hydride (LiAlH4) for the reduction of amides derived from mandelic acids and 1-phenylethylamines . The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure the complete reduction of the amide to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can further modify the ethanamine chain or the imidazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethyl group allows the compound to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction modulates neurotransmission and can influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A primary amine with a similar structure but lacking the imidazole ring.
N-Phenylethylimidazole: Similar to the target compound but with different substitution patterns on the imidazole ring.
2-Phenylethylamine: Another related compound with a simpler structure.
Uniqueness
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine is unique due to the presence of both the phenylethyl group and the imidazole ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields and distinguishes it from other similar compounds .
Properties
CAS No. |
110010-60-1 |
|---|---|
Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-[2-(1-phenylethyl)-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C13H17N3/c1-10(11-5-3-2-4-6-11)13-15-9-12(16-13)7-8-14/h2-6,9-10H,7-8,14H2,1H3,(H,15,16) |
InChI Key |
OSUZWMQGCNXLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NC=C(N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)

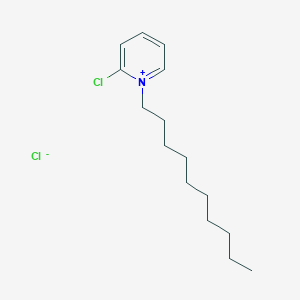
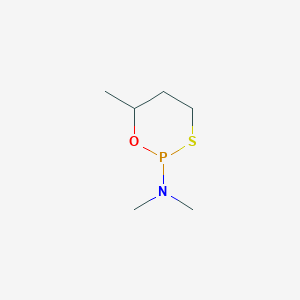

![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
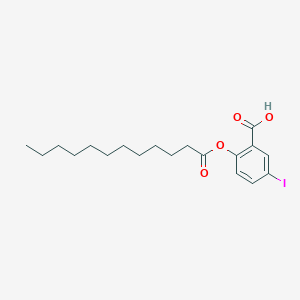

![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)

